molecular formula C23H22N2O4S B2484514 4-(tert-butyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922062-59-7

4-(tert-butyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2484514
CAS No.: 922062-59-7
M. Wt: 422.5
InChI Key: STPDDPYVMLXAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(tert-butyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide features a dibenzo[b,f][1,4]oxazepine core substituted at position 2 with a 4-(tert-butyl)benzenesulfonamide group. The oxazepine ring system contains oxygen and nitrogen heteroatoms, with an 11-oxo moiety contributing to its electronic profile. The absence of the 10-methyl substituent in the target compound may influence solubility, lipophilicity, and receptor-binding properties compared to its analogs.

Properties

IUPAC Name

4-tert-butyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-23(2,3)15-8-11-17(12-9-15)30(27,28)25-16-10-13-20-18(14-16)22(26)24-19-6-4-5-7-21(19)29-20/h4-14,25H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPDDPYVMLXAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(tert-butyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of sulfonamides with a complex bicyclic structure. Its molecular formula can be represented as follows:

  • Molecular Formula : C18H20N2O3S
  • Molecular Weight : 348.43 g/mol

The presence of the tert-butyl group and the dibenzo[b,f][1,4]oxazepine moiety contributes to its lipophilicity and potential interactions with biological targets.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Inhibition of Cyclooxygenase Enzymes (COX) : Some derivatives have been shown to inhibit COX-2, an enzyme implicated in inflammatory processes and pain pathways. For instance, a related compound demonstrated a COX-2 inhibition rate of 47.1% at 20 μM concentration .
  • Dopamine Receptor Modulation : Certain analogs have been identified as selective inhibitors of the Dopamine D2 receptor, which is crucial in the treatment of neurological disorders such as Parkinson's disease .
  • Antioxidant Activity : The presence of specific functional groups may confer antioxidant properties, potentially protecting cells from oxidative stress .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

  • Anti-inflammatory Activity : Compounds with similar structures were tested for their ability to inhibit COX enzymes. Inhibition percentages ranged significantly among various derivatives, indicating a potential for anti-inflammatory applications.
  • Neuroprotective Effects : Some studies have indicated that related compounds might protect dopaminergic neurons from apoptosis induced by oxidative stress .

Case Studies

  • Parkinson’s Disease Models : In animal models of Parkinson's disease, compounds resembling this compound showed neuroprotective effects by modulating dopamine receptor activity and reducing neuroinflammation .
  • Cancer Cell Lines : The compound's derivatives were evaluated against various cancer cell lines (e.g., MCF-7). Results indicated moderate cytotoxicity, suggesting potential as an anticancer agent due to their ability to induce apoptosis in malignant cells .

Summary of Findings

Biological ActivityMechanismReference
COX-2 InhibitionEnzyme inhibition
Dopamine D2 ModulationReceptor interaction
Antioxidant ActivityFree radical scavenging
NeuroprotectionCell survival promotion
Cytotoxicity in Cancer CellsInduction of apoptosis

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit oxidative phosphorylation (OXPHOS), which is crucial for the survival of certain cancer cells. By targeting the mitochondrial function and ATP production, this compound may selectively induce cytotoxicity in cancer cells that rely heavily on aerobic metabolism. For instance, in vitro assays demonstrated that it exhibits significant inhibitory effects against various cancer cell lines, suggesting its utility in cancer therapy .

Neuropharmacological Effects

The compound has also been investigated for its effects on the central nervous system, particularly as a selective inhibitor of the dopamine D2 receptor. This receptor is implicated in several neurological disorders, including schizophrenia and Parkinson's disease. Compounds with such selectivity may offer therapeutic benefits with reduced side effects compared to non-selective agents .

Antimicrobial Properties

Emerging research indicates that derivatives of this compound may possess antimicrobial properties. The sulfonamide group is known for its antibacterial activity, and modifications to the dibenzo[b,f][1,4]oxazepin structure could enhance this effect. Preliminary studies suggest potential efficacy against a range of bacterial strains, warranting further investigation into its use as an antibiotic .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profiles of compounds like 4-(tert-butyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide. SAR studies have revealed that variations in substituents on the aromatic rings can significantly influence biological activity.

Substituent Effect on Activity
Tert-butylEnhances lipophilicity and potentially increases cellular uptake
Oxo groupCritical for interaction with biological targets
SulfonamideKey for antimicrobial and anticancer activity

In Vitro Studies

In a study assessing the anticancer properties of several derivatives of dibenzo[b,f][1,4]oxazepin compounds, this compound was identified as one of the most potent inhibitors against pancreatic cancer cell lines with an IC50 value significantly lower than that of existing treatments .

Animal Models

In vivo experiments using murine models demonstrated promising results regarding the compound's safety profile and efficacy in reducing tumor size without significant toxicity observed at therapeutic doses. These findings suggest a favorable therapeutic window for future clinical applications .

Comparison with Similar Compounds

Oxazepine vs. Thiazepine Derivatives

Compounds with a dibenzo[b,f][1,4]thiazepine core (sulfur instead of oxygen) exhibit distinct electronic and steric properties. For example:

  • N-(4-Methoxybenzyl)-11-oxo-10-propyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (, Compound 33) has a molecular weight of 449.1 g/mol and a sulfur atom in the heterocycle, which may enhance metabolic stability but reduce polarity compared to oxazepine analogs .

Substituents at Position 10

Variations at position 10 significantly alter physicochemical and pharmacological profiles:

Compound Name Substituent at Position 10 Molecular Formula Molecular Weight (g/mol) Reference
F732-0002 (Analog) Methyl C₂₄H₂₃N₂O₄S 435.51
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide Ethyl C₂₅H₂₂FN₂O₄ 433.46
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide Acetyl C₂₄H₂₂N₂O₄S 450.51
2-(4-Fluorophenyl)-N-[10-(methanesulfonyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl]acetamide Methanesulfonyl C₂₄H₂₁FN₂O₅S 476.50

The tert-butyl group in the target compound likely increases lipophilicity (higher logP) compared to smaller substituents like methyl or methoxy groups .

Functional Group Modifications

Sulfonamide vs. Carboxamide Derivatives

The sulfonamide group in the target compound may enhance hydrogen-bond acceptor capacity and acidity compared to carboxamide analogs:

Aromatic Ring Substitutions

Variations in the benzenesulfonamide/acetamide aryl groups modulate steric bulk and electronic effects:

  • N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (, Compound 32) includes a 4-methoxybenzyl group, introducing electron-donating effects that may alter binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.